5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione
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Overview
Description
5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(3,4,5-TRIFLUOROPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(3,4,5-TRIFLUOROPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(3,4,5-TRIFLUOROPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(3,4,5-TRIFLUOROPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE include other imidazole derivatives and compounds containing the isoquinoline or trifluorophenyl groups. These similar compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 3,4-Dihydro-2(1H)-quinolinone derivatives
- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
- Substituted imidazoles
The uniqueness of 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(3,4,5-TRIFLUOROPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16F3N3O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H16F3N3O3/c21-14-7-13(8-15(22)18(14)23)26-19(28)16(24-20(26)29)9-17(27)25-6-5-11-3-1-2-4-12(11)10-25/h1-4,7-8,16H,5-6,9-10H2,(H,24,29) |
InChI Key |
HCXOICHXGQNIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)N(C(=O)N3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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